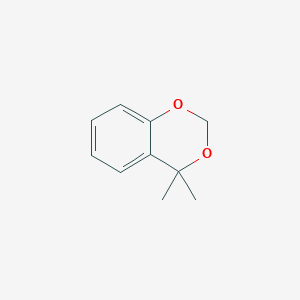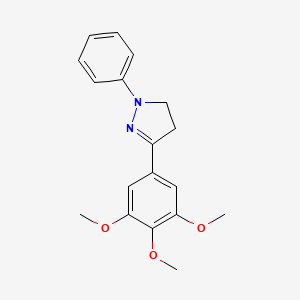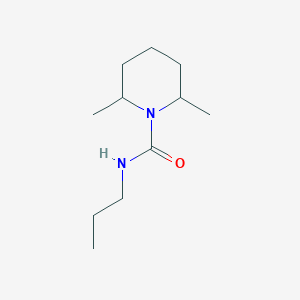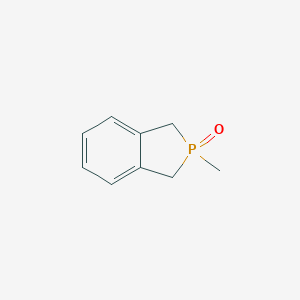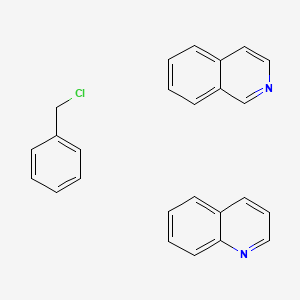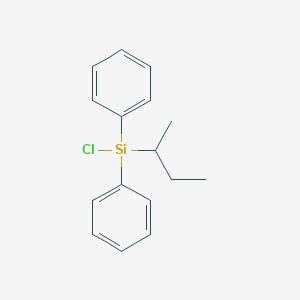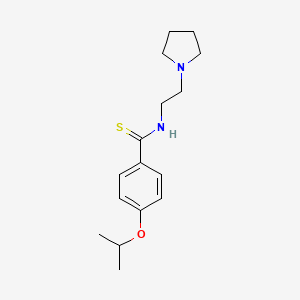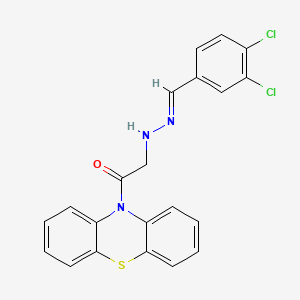
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that belongs to the phenothiazine class of heterocyclic compounds.
準備方法
The synthesis of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves multiple steps. One common method starts with the acylation of phenothiazine with acyl chlorides in toluene to form 10-acylphenothiazine. This is followed by a Friedel-Crafts acylation reaction using acyl chloride in the presence of aluminum chloride in carbon disulfide, resulting in 2,10-diacylphenothiazine. Deacylation of this intermediate compound yields the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
作用機序
The mechanism of action of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound can bind to and inhibit enzymes, receptors, and other proteins, leading to changes in cellular function. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is the basis for their antipsychotic effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anti-inflammatory activities.
類似化合物との比較
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and methylene blue. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and applications . For instance:
Chlorpromazine: Primarily used as an antipsychotic agent.
Promethazine: Known for its antihistaminic and antiemetic properties.
Methylene Blue: Used as an antimalarial and diagnostic dye.
The unique structure of this compound, particularly the presence of the dichlorobenzylidene and hydrazono groups, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
66762-13-8 |
|---|---|
分子式 |
C21H15Cl2N3OS |
分子量 |
428.3 g/mol |
IUPAC名 |
2-[(2E)-2-[(3,4-dichlorophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H15Cl2N3OS/c22-15-10-9-14(11-16(15)23)12-24-25-13-21(27)26-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)26/h1-12,25H,13H2/b24-12+ |
InChIキー |
RRMWVNFFJJXKJP-WYMPLXKRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN/N=C/C4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
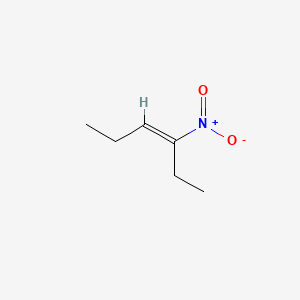

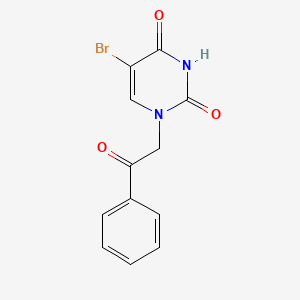

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
